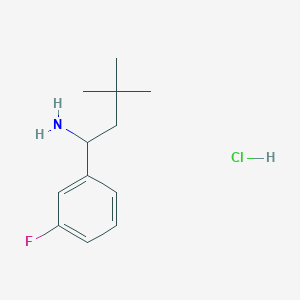

1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Description

1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a synthetic arylalkylamine compound characterized by a 3-fluorophenyl group attached to a branched dimethylbutan-1-amine backbone, with a hydrochloride counterion. The compound’s structure confers unique physicochemical properties, such as enhanced solubility and stability compared to its free base form. While the free base (1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine) has been discontinued as a commercial product , the hydrochloride salt remains relevant in research settings, particularly for studies exploring structure-activity relationships (SAR) in neuropharmacology or organic synthesis.

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9;/h4-7,11H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRDOKBXFRLUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives

A key analog is 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 1016494-95-3), which differs in the fluorine substitution position on the phenyl ring (para vs. meta). This positional change alters electronic and steric properties:

- Physicochemical Properties : The 4-fluoro analog is reported as a liquid at room temperature, while the 3-fluoro variant’s physical state is unspecified but likely solid due to symmetry differences .

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Physical State (RT) |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine HCl | C₁₂H₁₈ClFN | 243.73 | Meta (3-F) | Likely solid |

| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine HCl | C₁₂H₁₈ClFN | 243.73 | Para (4-F) | Liquid |

Difluorinated Phenyl Derivatives

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (C₁₂H₁₈ClF₂N, MW 261.73 g/mol) introduces two fluorine atoms at the 2- and 4-positions . However, steric hindrance may reduce binding affinity compared to monosubstituted analogs.

Backbone Variations: Butynyl vs. Dimethylbutyl

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride (CAS 2193065-31-3, C₁₀H₁₁ClFN) replaces the dimethylbutyl chain with an unsaturated butynyl group . Key differences:

- Lipophilicity : The alkyne group increases rigidity and reduces hydrophilicity compared to the saturated dimethylbutyl chain.

- Reactivity : The triple bond may confer susceptibility to metabolic oxidation or click chemistry modifications.

Chlorophenyl and Cyclobutyl Analogs

- 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride (CAS 2097949-76-1) substitutes fluorine with chlorine, increasing molecular weight (MW 258.19 g/mol) and polarizability .

- N-Monodesmethylsibutramine Hydrochloride (C₁₆H₂₄Cl₂N) incorporates a cyclobutyl group, altering steric bulk and likely affecting dopamine/norepinephrine reuptake inhibition profiles .

Méthodes De Préparation

Detailed Preparation Method from Patented Procedure (Adapted for Fluorophenyl Derivative)

A closely related preparation method for 1,3-dimethylbutan-1-amine hydrochloride (structurally similar to the target compound) is described in a Chinese patent (CN104788320A), which can be adapted for the fluorophenyl-substituted target compound with modifications in starting materials.

Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methyl isobutyl ketone (hexone), formamide, ammonium formate; 120–170 °C, 19–21 h | Formation of intermediate amide via condensation and ammonolysis |

| 2 | Cooling to 35–45 °C, water extraction | Removal of impurities, isolation of intermediate |

| 3 | Intermediate + concentrated HCl; reflux 7–9 h | Hydrochloride salt formation of the amine |

| 4 | Concentration and drying | Isolation of solid amine hydrochloride |

| 5 | Treatment with granular activated carbon (GAC), 70–80 °C, 30–40 min | Purification by adsorption of impurities |

| 6 | Filtration, evaporation, crystallization with ethyl acetate at 0–2 °C | Crystallization and further purification |

| 7 | Washing with ethyl acetate, drying at 75–85 °C | Final product isolation with high purity |

Representative Experimental Data

| Embodiment | Hexone (g) | Formamide (g) | Ammonium formate (g) | HCl (mL) | Yield (g) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 8.3 | 9.0 | 9.0 | 20 | 6.3 | 99.1 |

| 2 | 6.0 | 9.0 | 6.3 | 44 | 6.3 | 99.1 |

| 3 | 10.0 | 9.0 | 12.0 | 30 | 6.3 | 99.3 |

Note: The hexone reagent corresponds to methyl isobutyl ketone; for the target compound, the ketone would be substituted with a 3-fluorophenyl derivative accordingly.

Alternative Synthetic Routes and Catalytic Methods

While the above method is a robust classical approach, modern synthetic organic chemistry offers alternative routes that may be adapted for this compound:

Palladium-Catalyzed Cross-Coupling Reactions

- Suzuki-Miyaura coupling between 3-fluorophenyl boronic acid and suitable alkyl halides can introduce the fluorophenyl group.

- Sonogashira coupling or other Pd-catalyzed methods enable the formation of carbon–carbon bonds under mild conditions.

Typical conditions involve:

| Component | Amount (equiv) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Aryl bromide (3-fluorophenyl) | 1 | Dioxane/water mix | 85 °C | Overnight |

| Boronic acid or ester | 1.2–2 | |||

| K2CO3 (base) | 2 | |||

| Pd(PPh3)4 (catalyst) | 0.05–0.1 |

Post-reaction purification often involves preparative HPLC or column chromatography to isolate the desired amine derivative.

Purification and Characterization

Purification steps are crucial to achieve high purity (>99%) of the hydrochloride salt. Common techniques include:

- Activated carbon treatment to remove colored impurities.

- Crystallization from ethyl acetate at low temperatures (0–2 °C) to improve crystal quality.

- Drying under controlled temperature (75–85 °C) to obtain a stable solid.

Characterization data typically include:

| Parameter | Typical Result |

|---|---|

| Purity (HPLC) | >99% |

| Melting point | Consistent with literature values |

| NMR (1H, 13C) | Consistent with structure |

| IR Spectra | Characteristic amine and aromatic bands |

Summary Table of Key Preparation Parameters

| Aspect | Description |

|---|---|

| Starting materials | 3-fluorophenyl ketone or halide, formamide, ammonium formate |

| Reaction temperature | 120–170 °C for amide formation; reflux for salt formation |

| Reaction time | 19–21 h for intermediate formation; 7–9 h reflux for salt |

| Purification | Water extraction, activated carbon, crystallization |

| Yield | Approx. 60–70% based on starting ketone |

| Purity | >99% by HPLC |

Research Findings and Considerations

- The method adapted from CN104788320A provides a mild and efficient route to the amine hydrochloride with high purity and reproducibility.

- Reaction parameters such as temperature and time are critical for maximizing yield and minimizing side products.

- The use of activated carbon and controlled crystallization significantly improves product quality.

- Alternative Pd-catalyzed coupling methods offer flexibility in introducing the 3-fluorophenyl group but may require more sophisticated purification.

- The choice of solvent and reagents impacts the scalability and environmental footprint of the synthesis.

Q & A

Q. What are the optimal synthetic pathways for 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves reductive amination of 3-fluorobenzaldehyde with 3,3-dimethylbutan-1-amine, followed by HCl salt formation. Key parameters to optimize include:

- Catalyst selection : Use NaBH₃CN or Pd/C hydrogenation for higher yields .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via recrystallization .

- Temperature control : Maintain ≤ 40°C to minimize fluorophenyl ring decomposition .

- Validation : Monitor intermediates via TLC (silica gel, hexane:EtOAc 3:1) and confirm purity by HPLC (>98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic profiling :

- ¹H/¹³C NMR : Verify fluorophenyl aromatic signals (δ 6.8–7.2 ppm) and dimethylbutyl protons (δ 1.1–1.3 ppm) .

- FT-IR : Confirm amine hydrochloride N–H stretch (~2500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities ≤ 2% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and FFP3 masks to prevent inhalation of hydrochloride dust .

- Waste disposal : Neutralize aqueous residues with 1M NaOH before incineration to avoid halogenated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

- Methodological Answer :

- Cross-validation : Compare experimental NMR data with computational predictions (DFT/B3LYP/6-31G*) to identify anomalies caused by conformational flexibility .

- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves ambiguities in stereochemistry or salt formation .

- Isotopic labeling : Synthesize deuterated analogs to isolate overlapping signals in crowded spectra .

Q. What advanced analytical techniques are suitable for studying this compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on sensor chips to quantify binding affinity (KD) in real-time .

- Molecular docking : Use AutoDock Vina to model interactions between the fluorophenyl group and receptor active sites (e.g., serotonin transporters) .

- In vitro assays : Measure uptake inhibition in HEK293 cells transfected with SERT/DAT for functional validation .

Q. How can solvent effects on the compound’s stability be quantified during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.